

Application Notes and Protocols for WAY-354574 in Protein Deacetylation Studies

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Compound of Interest

Compound Name: WAY-354574

Cat. No.: B10805677

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Introduction

WAY-354574, also known as Selisistat or EX-527, is a potent and selective inhibitor of Sirtuin 1 (SIRT1), a class III histone deacetylase (HDAC). Sirtuins are NAD⁺-dependent enzymes that play a critical role in regulating cellular processes, including gene expression, metabolism, and DNA repair, through the deacetylation of histone and non-histone proteins. Dysregulation of sirtuin activity has been implicated in various diseases, including neurodegenerative disorders like Huntington's disease.[1][2] **WAY-354574** serves as a valuable chemical probe for elucidating the biological functions of SIRT1 and for validating it as a therapeutic target. These application notes provide detailed protocols for utilizing **WAY-354574** in the study of protein deacetylation.

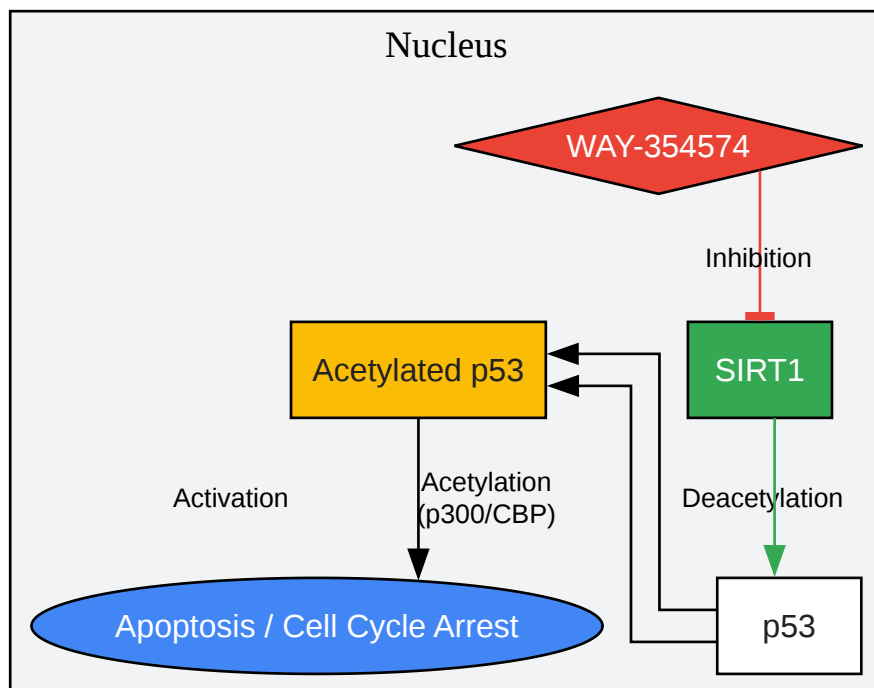
Data Presentation: Inhibitory Activity of WAY-354574

The inhibitory potency and selectivity of **WAY-354574** against various human sirtuin isoforms are summarized in the table below. The data highlights the compound's high selectivity for SIRT1.

Sirtuin Isoform	IC50	Fold Selectivity vs. SIRT1
SIRT1	38 nM - 123 nM	1
SIRT2	19.6 μ M	~160 - 515
SIRT3	48.7 μ M	~396 - 1281
SIRT4	>100 μ M	>813 - 2631
SIRT5	>100 μ M	>813 - 2631
SIRT6	>100 μ M	>813 - 2631
SIRT7	>100 μ M	>813 - 2631

Note: IC50 values can vary depending on assay conditions. The fold selectivity is calculated based on the ratio of the IC50 for the specified sirtuin to the IC50 for SIRT1.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Signaling Pathway



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SIRT1-p53 Signaling Pathway Inhibition by **WAY-354574**.

Experimental Protocols

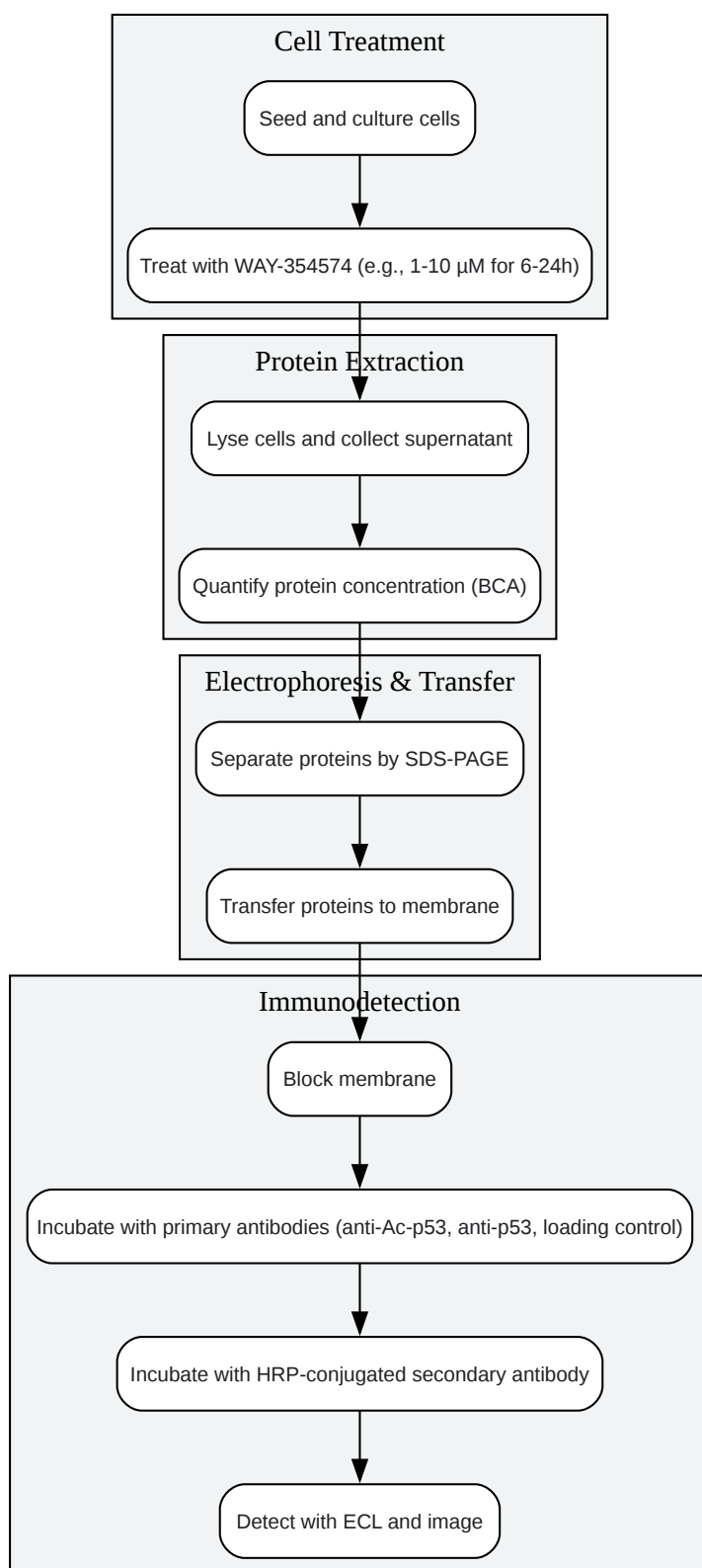
In Vitro SIRT1 Deacetylase Inhibition Assay (Fluorometric)

This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of **WAY-354574** on purified human SIRT1 enzyme. The assay utilizes a synthetic peptide substrate derived from p53 (residues 379-382) containing an acetylated lysine coupled to a fluorophore.

[\[1\]](#)

Materials:

- Recombinant human SIRT1 enzyme
- Fluorogenic SIRT1 substrate (e.g., p53-derived peptide with acetyl-lysine)
- NAD⁺ solution
- SIRT1 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
- **WAY-354574** (Selisistat)
- Developer solution (containing a protease to cleave the deacetylated substrate)
- 96-well black microplate
- Fluorescence microplate reader



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- To cite this document: BenchChem. [Application Notes and Protocols for WAY-354574 in Protein Deacetylation Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10805677#way-354574-for-studying-protein-deacetylation]

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